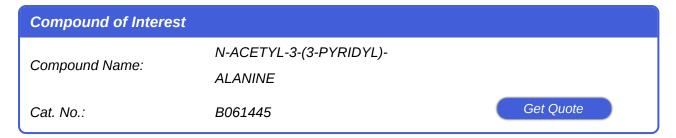


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Application Notes and Protocols for Cleavage Cocktails in Solid-Phase Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. For peptides containing acid-labile side chains, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a variety of "scavengers." These scavengers are crucial for quenching reactive cationic species generated during the cleavage process, thereby preventing unwanted side reactions and protecting sensitive amino acid residues.

The choice of the appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide, the type of resin linker used, and the specific protecting groups employed. This document provides a comprehensive overview of common cleavage cocktails, their compositions, and detailed protocols for their use.

Data Presentation: Cleavage Cocktail Compositions

The following table summarizes various commonly used TFA-based cleavage cocktails and their recommended applications. It is essential to prepare these cocktails fresh before each use.[1]



Reagent Name/Code	Composition	Key Applications & Remarks
Standard Cocktail	95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)	Suitable for a broad range of peptides that do not contain sensitive residues like Cys, Met, or Trp.[2] Water acts as a scavenger, and TIS is effective against trityl cations.[2]
Reagent B	88% TFA, 5.8% Phenol, 4.2% Water, 2% TIS	A milder, less odorous formulation good for scavenging trityl groups.[2] However, it does not adequately protect Cys and Met from oxidation.[2]
Standard Reducing Cocktail	94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% TIS	Recommended for most peptides containing Trp, Cys, or Met.[2] EDT is a reducing agent that helps prevent oxidation of Cys and Met.[3]
Reagent K	82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT	Frequently used as a standard cleavage mix, especially effective when Cys, Met, Trp, or Tyr are present.[2] Also beneficial for cleaving Trp-containing peptides from PAL-linker resins.[2]
Reagent H	81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide	Specifically designed to prevent the oxidation of Met residues.[2][4] It has been shown to be superior to other cocktails in minimizing methionine sulfoxide formation.[4]



Reagent R	90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole	Ideal for the cleavage and deprotection of peptides containing sulfonyl-protected Arginine (e.g., Pmc, Pbf).[2] It also minimizes the attachment of Trp-containing peptides to the linker of PAL resins.[2]
Low-Odor Cocktail (Reagent L)	88% TFA, 5% Dithiothreitol (DTT), 5% Water, 2% TIS	A low-odor preparation that prevents the oxidation of Met and is also used for peptides containing benzoylphenylalanine (Bpa).[2]

Experimental Protocols General Protocol for Peptide Cleavage from Resin

This protocol outlines the standard procedure for cleaving a peptide from the solid support using a TFA-based cocktail.

Materials:

- Peptide-resin (dried)
- Appropriate cleavage cocktail (freshly prepared)
- Dichloromethane (DCM)
- · Cold methyl tert-butyl ether (MTBE) or diethyl ether
- Reaction vessel (e.g., a fritted syringe or round-bottom flask)
- Centrifuge and centrifuge tubes
- Nitrogen or Argon gas source
- Rotary evaporator (optional)



Procedure:

- Resin Preparation:
 - Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
 - Thoroughly wash the peptide-resin with a solvent like DCM to remove any residual DMF.
 [2]
 - Dry the resin completely under a high vacuum for at least 3 hours or overnight.
- Cleavage Reaction:
 - Place the dried peptide-resin in a suitable reaction vessel.
 - Add the freshly prepared cleavage cocktail to the resin. A general guideline is to use 10-15 mL of cocktail per gram of resin.
 - Stopper the vessel and gently agitate the mixture at room temperature. The reaction is typically carried out for 1.5 to 3 hours.[5] For sensitive peptides or specific protecting groups, the reaction can be performed in an ice bath to minimize side reactions.[2]
- Peptide Isolation:
 - Filter the resin from the TFA solution containing the cleaved peptide. This can be done using a fritted funnel.
 - Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
 - o Combine the filtrates.
- Peptide Precipitation:
 - Add the TFA filtrate dropwise to a 10-fold volume of cold MTBE or diethyl ether.[6] This will
 cause the peptide to precipitate.
 - Allow the mixture to stand at 4°C or in a freezer to maximize precipitation.

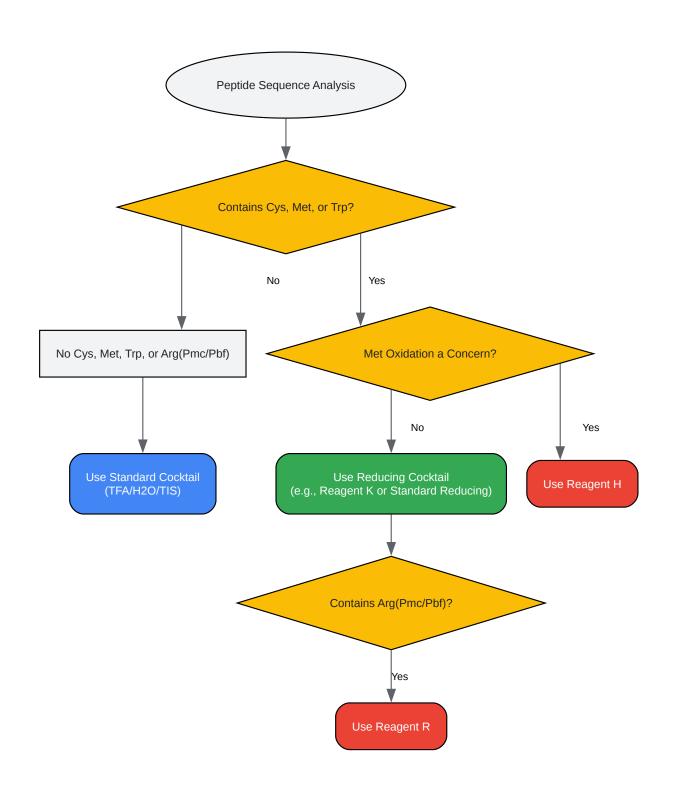


- · Peptide Collection and Washing:
 - Collect the precipitated peptide by centrifugation.
 - · Carefully decant the ether.
 - Wash the peptide pellet with cold ether multiple times to remove the scavengers and other small molecules.[6]
- · Drying:
 - Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Further Processing:
 - The crude peptide can then be dissolved in an appropriate aqueous solvent for purification by HPLC.

Mandatory Visualization Decision-Making Workflow for Cleavage Cocktail Selection

The following diagram illustrates a logical workflow for selecting an appropriate cleavage cocktail based on the presence of sensitive amino acid residues in the peptide sequence.





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Caption: Cleavage cocktail selection guide.



This guide provides a foundational understanding of cleavage cocktails for peptides with acidlabile side chains. The specific choice of cocktail and reaction conditions may require further optimization based on the unique properties of each peptide.

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